

The Toxicological Profile of Procymidone and Its Metabolites: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Procymidone, N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a systemic dicarboximide fungicide used extensively in agriculture to control a range of fungal diseases on fruits, vegetables, and ornamental plants.[1][2][3] Its mode of action involves the inhibition of fungal spore germination and mycelial growth.[1][2] While effective as a fungicide, **procymidone** has garnered significant toxicological interest due to its activity as an endocrine disruptor, specifically as an antagonist to the androgen receptor.[1][3][4] This profile presents a comprehensive overview of the toxicology of **procymidone** and its metabolites, focusing on its absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and specific organ system effects, supported by quantitative data and experimental methodologies.

Toxicokinetics and Metabolism

The biological effects of **procymidone** are intrinsically linked to its pharmacokinetic profile, which exhibits notable species-specific differences.

Absorption, Distribution, and Excretion

Following oral administration in rats, **procymidone** is readily absorbed.[5] Maximum plasma concentrations are typically reached within 2 to 8 hours. The compound distributes to various tissues, including the liver, kidneys, and testes.[5] Elimination is relatively rapid, with over 90%



of an administered dose being excreted within 48 hours, primarily via urine (approximately 85%) and to a lesser extent, feces (about 8%).[5]

Biotransformation

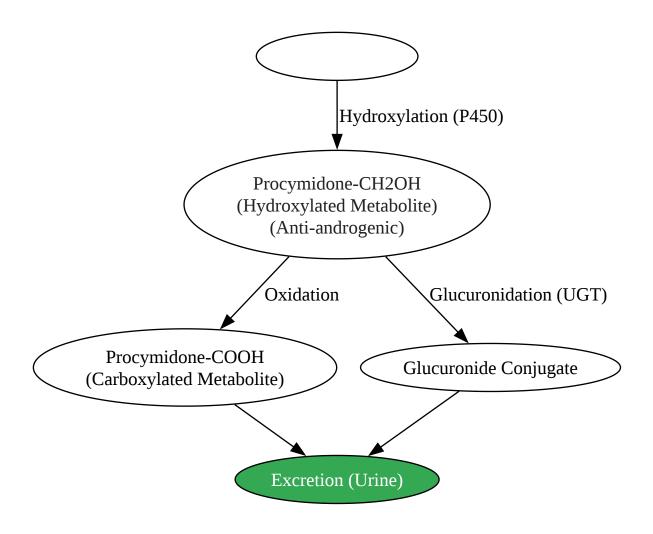
The metabolism of **procymidone** is a critical determinant of its toxicity, particularly its developmental effects. The primary metabolic transformations involve hydroxylation and subsequent oxidation or conjugation.[6][7]

The main metabolic steps are:

- Hydroxylation: Procymidone is first hydroxylated on one of the methyl groups to form procymidone-CH2OH (hydroxylated-PCM).[6][7] This metabolite retains anti-androgenic activity.[6]
- Oxidation: The hydroxylated metabolite can be further oxidized to a carboxylic acid derivative, procymidone-COOH (carboxylated-PCM).[7]
- Conjugation: Alternatively, hydroxylated-PCM can undergo glucuronidation to form a glucuronide conjugate.[7][8]

The primary metabolites, including the hydroxylated and carboxylated forms, are more hydrophilic and are readily excreted.[8] A minor metabolite is 3,5-dichloroaniline, which is also an impurity in technical-grade **procymidone**.[1][5][9]





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Species-Specific Differences

Crucial species differences exist in the metabolic fate of **procymidone**, which explains the varying susceptibility to its developmental toxicity. In rats, a significant portion of the hydroxylated metabolite is excreted into the bile, leading to enterohepatic recirculation and sustained high plasma concentrations of this anti-androgenic metabolite.[8][10] In contrast, rabbits, monkeys, and humans primarily excrete the glucuronide conjugate of the hydroxylated metabolite directly into the urine.[6][8][11] This results in much lower systemic exposure to the active anti-androgenic metabolite, explaining the lack of developmental abnormalities observed in these species.[6][10][11]

Mechanism of Action Fungicidal Action







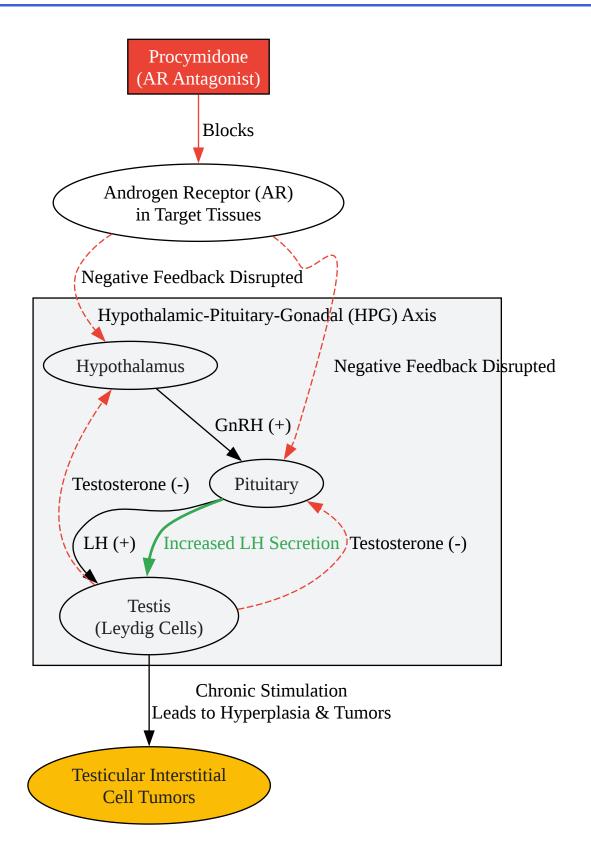
Procymidone's fungicidal activity stems from its ability to inhibit the synthesis of triglycerides within fungal cells, which are essential for cell membrane integrity.[12] This disruption impairs hyphal growth and prevents spore germination, effectively controlling fungal proliferation.[2][12] Another proposed mechanism is the disruption of osmotic signal transduction pathways by affecting MAP kinase and histidine kinase.[1]

Toxicological Mechanism (Endocrine Disruption)

In mammals, the primary mechanism of **procymidone**'s toxicity is its action as an androgen receptor (AR) antagonist.[1][3][13] **Procymidone** and its hydroxylated metabolite competitively bind to the AR, preventing endogenous androgens like testosterone from binding and activating the receptor.[1][4][13] This blockade disrupts normal androgen-dependent signaling, which is critical for the development and function of male reproductive tissues.

This anti-androgenic activity leads to a cascade of effects on the hypothalamic-pituitary-gonadal (HPG) axis. By blocking androgen feedback at the hypothalamus and pituitary gland, **procymidone** causes a compensatory increase in the secretion of Luteinizing Hormone (LH). [13][14] Chronic elevation of LH leads to hyperplasia of testicular Leydig cells and, in long-term studies in rats, an increased incidence of testicular interstitial cell tumors.[10][13]





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Toxicological Profile



Acute Toxicity

Procymidone exhibits low acute toxicity via oral, dermal, and inhalation routes.[1] It is not a skin irritant but is considered a slight eye irritant.[1]

Table 1: Acute Toxicity of Procymidone

Species	Route	LD50 / LC50	Reference
Rat (M&F)	Oral	>10,000 mg/kg bw (50% WP)	[5]
Mouse (M&F)	Oral	>10,000 mg/kg bw (50% WP)	[5]
Mouse (M)	Intraperitoneal	1750 mg/kg bw (50% WP)	[5]
Mouse (F)	Intraperitoneal	1650 mg/kg bw (50% WP)	[5]

| Rat | Inhalation | Harmful if inhaled (GHS classification) |[15] |

WP: Wettable Powder

Subchronic and Chronic Toxicity

In subchronic and chronic toxicity studies in rats, mice, and dogs, the primary target organs are the liver and testes.[5][10] Observed effects include increased liver weight and hepatocellular hypertrophy.[5][10] In rats, long-term exposure leads to interstitial cell hyperplasia in the testes. [10]

Carcinogenicity

Procymidone has been classified as a probable human carcinogen by the US EPA.[15][16] Carcinogenicity studies have shown an increased incidence of testicular interstitial cell tumors in male rats and hepatocellular adenomas and hepatoblastomas in male mice.[10][16] The mechanism for the development of testicular tumors is considered non-genotoxic and related to



the sustained hormonal disruption (increased LH) from its anti-androgenic activity.[10][13] This allows for the establishment of a threshold dose.[10]

Genotoxicity

Procymidone has been tested in a variety of in vitro and in vivo genotoxicity assays. The consensus from regulatory bodies is that **procymidone** is not genotoxic.[10]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of **procymidone** is the most sensitive and well-characterized aspect of its toxicological profile. Due to its anti-androgenic mechanism, exposure during critical windows of gestation in rats leads to abnormalities in male offspring. [10][16]

Key findings include:

- Reduced anogenital distance[16]
- Hypospadias (abnormal urethral opening)[10]
- Undescended testes[16]
- Decreased male fertility[10][16]

These effects are observed at doses that do not cause maternal toxicity, indicating increased susceptibility of the developing fetus.[16] The developmental No-Observed-Adverse-Effect-Level (NOAEL) of 3.5 mg/kg/day in rats, based on reduced anogenital distance, is the most sensitive endpoint in the entire toxicological database for **procymidone**.[10][16] As noted previously, these developmental effects are specific to rats and are not observed in rabbits or monkeys due to metabolic differences.[6][10]

Neurotoxicity

Acute neurotoxicity studies in rats have indicated treatment-related effects on neurofunction at doses of 200 mg/kg bw, though these were not associated with neurostructural changes.[1] A NOAEL for acute neurotoxicity was established at 30 mg/kg bw/day.[1] Studies in zebrafish larvae also suggest that **procymidone** can affect the nervous system.[17]



Toxicity of Metabolites and Impurities

- Hydroxylated-Procymidone (Procymidone-CH2OH): This major metabolite is also an antiandrogen, though its potency relative to the parent compound is not fully elucidated.[6] Its sustained high concentration in rat plasma is considered the key factor for the observed developmental toxicity in that species.[6][8]
- 3,5-Dichloroaniline (3,5-DCA): This compound is a metabolite and a potential impurity in technical procymidone.[1][9] It is more acutely toxic than the parent compound.[9] Key toxicological effects of 3,5-DCA include methemoglobinemia at low doses, with effects on the spleen and bone marrow at higher doses.[1] A NOAEL of 1 mg/kg bw/day has been established for 3,5-DCA.[1] Regulatory limits, such as a maximum of 1 g/kg in technical procymidone, are considered protective.[1]

Health-Based Guidance Values

Based on the comprehensive toxicological database, regulatory agencies have established health-based guidance values to ensure human safety.

Table 2: Key NOAELs and LOAELs for **Procymidone**



Study Type	Species	Effect	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Reference
Developme ntal Toxicity	Rat	Reduced anogenital distance in males	3.5	12.5	[10][16]
Maternal Toxicity	Rat	-	12.5	-	[16]
Chronic/Carci nogenicity	Rat	Testicular interstitial cell tumors	4.6	-	[16]
Chronic/Carci nogenicity	Mouse	Liver tumors	14.3	42.9	[16]
Acute Neurotoxicity	Rat	Neurofunctio nal effects	30	200	[1]

| 2-Generation Reproduction | Rat | No specific reproductive effects | 13 | - |[18] |

Table 3: Health-Based Guidance Values



Value	Agency/Body	Value (mg/kg bw/day)	Basis	Reference
Acceptable Daily Intake (ADI)	FSCJ	0.035	Based on 3.5 mg/kg/day NOAEL from rat developmental study with a 100-fold safety factor.	[10]
Acceptable Daily Intake (ADI)	APVMA (revised)	0.05	Based on reconsideration of species sensitivity to antiandrogenic effects.	[1]

| Acute Reference Dose (aRfD) | US EPA | 0.035 | Based on 3.5 mg/kg/day NOAEL from rat developmental study. |[15][16] |

FSCJ: Food Safety Commission of Japan; APVMA: Australian Pesticides and Veterinary Medicines Authority; US EPA: United States Environmental Protection Agency.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of toxicological findings. The following are generalized protocols for key studies used in the risk assessment of **procymidone**.

Two-Generation Reproductive Toxicity Study (Rat)

- Objective: To assess the effects of procymidone on reproductive function, including fertility, gestation, and lactation, across two generations.
- Methodology:



- Parental (F0) Generation: Young adult male and female rats (e.g., Sprague-Dawley) are randomly assigned to control and treatment groups and are administered **procymidone** daily in their diet at various concentrations (e.g., 0, 40, 200, 1000 ppm).[18]
- Mating: After a pre-mating exposure period (e.g., 10 weeks), F0 animals are mated to produce the F1 generation.
- F1 Generation: F1 pups are evaluated for viability, growth, and development. After weaning, selected F1 animals are continued on the same diet and subsequently mated to produce the F2 generation.
- Endpoints: Key endpoints include fertility indices, number of pups, pup survival, body weights, anogenital distance, age of sexual maturation, and histopathological examination of reproductive organs in F0 and F1 adults.
- Analysis: Data are analyzed to determine a NOAEL for parental, reproductive, and offspring toxicity.

Developmental Toxicity Study (Rat/Rabbit)

- Objective: To evaluate the potential of procymidone to cause adverse effects on the developing embryo and fetus following exposure to the pregnant dam.
- Methodology:
 - Animal Dosing: Time-mated pregnant female rats or rabbits are administered
 procymidone by gavage daily during the period of major organogenesis (e.g., gestation days 6 through 19 for rats).[16]
 - Maternal Observation: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded.
 - Fetal Examination: Shortly before natural delivery (e.g., gestation day 20), dams are euthanized. The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.



- Endpoints: Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
- Analysis: The incidence of abnormalities is compared between control and treated groups to establish a NOAEL and LOAEL for both maternal and developmental toxicity.

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Bacterial Reverse Mutation Assay (Ames Test)

- Objective: To assess the mutagenic potential of procymidone by its ability to induce reverse
 mutations in indicator strains of Salmonella typhimurium.
- Methodology:
 - Strains: Several histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, which can detect different types of mutations (e.g., frameshift, base-pair substitution).
 - Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.
 - Exposure: Bacteria are exposed to various concentrations of procymidone on a minimal agar plate lacking histidine.
 - Incubation: Plates are incubated for 48-72 hours.
 - Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies compared to the negative control.

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